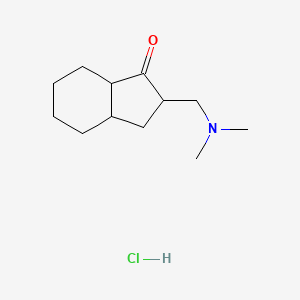
2-((Dimethylamino)methyl)hexahydro-1-indanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Dimethylamino)methyl)hexahydro-1-indanone hydrochloride is a chemical compound with a unique structure that includes a hexahydro-1-indanone core and a dimethylamino methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)hexahydro-1-indanone hydrochloride typically involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This process is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, forming 1-substituted-1H-indene and 1-indanone products . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((Dimethylamino)methyl)hexahydro-1-indanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-((Dimethylamino)methyl)hexahydro-1-indanone hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((Dimethylamino)methyl)hexahydro-1-indanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter receptors and enzymes involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Indane-1,3-dione: A versatile building block used in numerous applications ranging from biosensing to bioimaging.
Uniqueness
2-((Dimethylamino)methyl)hexahydro-1-indanone hydrochloride is unique due to its specific structure, which includes a hexahydro-1-indanone core and a dimethylamino methyl group. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
88364-33-4 |
|---|---|
Fórmula molecular |
C12H22ClNO |
Peso molecular |
231.76 g/mol |
Nombre IUPAC |
2-[(dimethylamino)methyl]-2,3,3a,4,5,6,7,7a-octahydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C12H21NO.ClH/c1-13(2)8-10-7-9-5-3-4-6-11(9)12(10)14;/h9-11H,3-8H2,1-2H3;1H |
Clave InChI |
OGAGVNMWRHHILX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1CC2CCCCC2C1=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



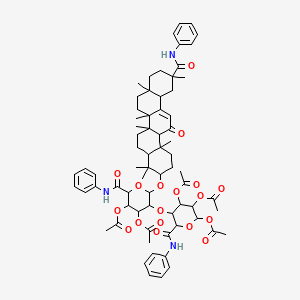
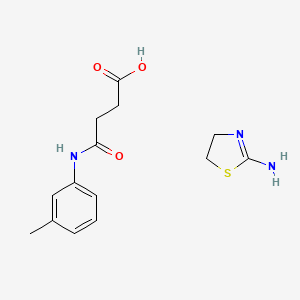
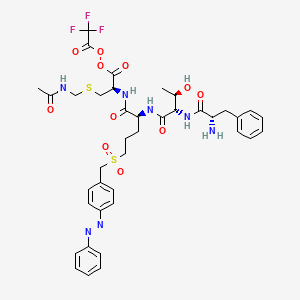
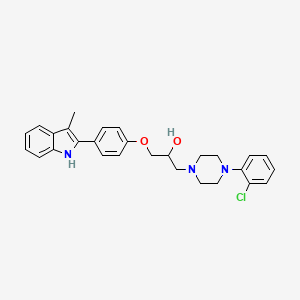
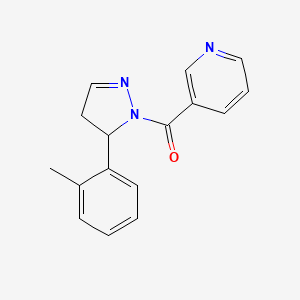
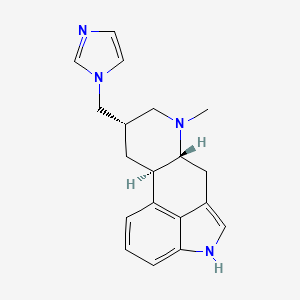



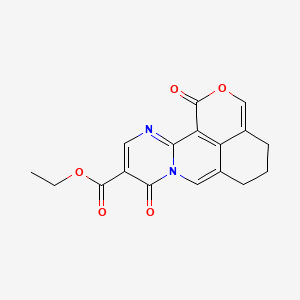
![4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B12745154.png)


